molecular formula C14H14BrNO3 B1466835 2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine CAS No. 897949-21-2

2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine

Cat. No.: B1466835
CAS No.: 897949-21-2
M. Wt: 324.17 g/mol
InChI Key: QAUCNWFTGPTEEB-UHFFFAOYSA-N
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Description

2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position and a 3,5-dimethoxybenzyloxy group at the 6-position of the pyridine ring

Properties

IUPAC Name

2-bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-17-11-6-10(7-12(8-11)18-2)9-19-14-5-3-4-13(15)16-14/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUCNWFTGPTEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=NC(=CC=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 3,5-dimethoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3,5-dimethoxybenzyl alcohol attacks the bromine-substituted carbon of 2-bromopyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine often involves reactions with other pyridine derivatives. Its derivatives are significant in organic synthesis, serving as intermediates for various chemical reactions.

Table 1: Common Synthesis Routes

Synthesis MethodDescription
Electrophilic Aromatic SubstitutionUsed to introduce bromine and methoxy groups.
Nucleophilic SubstitutionInvolves the substitution of halides with nucleophiles.
Coupling ReactionsUtilizes palladium-catalyzed reactions for complex structures.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

This compound has demonstrated potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its derivatives have been investigated for their anti-cancer properties and as potential treatments for neurodegenerative diseases.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in anti-cancer drug discovery .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the synthesis of pyridine-based ligands used in coordination chemistry.

Table 2: Applications in Organic Synthesis

Application TypeDescription
Ligand FormationUsed to create metal complexes in catalysis.
Intermediate for Drug SynthesisActs as a precursor for various pharmaceuticals.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials.

Case Study: OLED Development

Research published in Advanced Materials demonstrated that incorporating this compound into OLED structures improved efficiency and stability .

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the 3,5-dimethoxybenzyloxy group contribute to its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyridine: Similar structure but lacks the 3,5-dimethoxybenzyloxy group.

    6-(3,5-Dimethoxybenzyloxy)-pyridine: Similar structure but lacks the bromine atom.

    2-Bromo-3,5-dimethoxypyridine: Similar structure but with different substitution pattern.

Uniqueness

2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine is unique due to the presence of both the bromine atom and the 3,5-dimethoxybenzyloxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Biological Activity

2-Bromo-6-[(3,5-dimethoxyphenyl)methoxy]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a bromine atom and a methoxy-substituted phenyl group, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves nucleophilic substitution reactions. The starting materials include 2-bromopyridine and 3,5-dimethoxybenzyl alcohol, which react under basic conditions (e.g., potassium carbonate in dimethylformamide) to yield the target compound. The mechanism involves the hydroxyl group of the alcohol attacking the brominated carbon on the pyridine ring, leading to the formation of the desired product.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. The bromine atom and the methoxy groups enhance its reactivity and binding affinity, allowing it to act as a ligand for various biological receptors or metal centers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines such as HeLa and MCF7. In particular, modifications in the phenyl ring can lead to enhanced activity against these cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Compound A (similar structure)MCF70.6
Compound B (similar structure)HCT1160.5

Anti-inflammatory Activity

Pyridine derivatives have also been studied for their anti-inflammatory effects. Some related compounds have demonstrated the ability to inhibit COX-2 activity, a key enzyme involved in inflammation. For example, certain analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Effects of Pyridine Derivatives

CompoundCOX-2 IC50 (µM)Comparison DrugIC50 (µM)
Compound C0.04Celecoxib0.04
Compound DTBDIndomethacinTBD

Case Studies

  • Inhibitory Effects on HIF-1 Signaling : A study on small-molecule inhibitors similar to this compound revealed that modifications in the pyridine structure could significantly affect their inhibitory potency against the HIF-1 signaling pathway, which is crucial in cancer progression .
  • Cell Cycle Arrest and Apoptosis : Another investigation into pyrazolo[3,4-b]pyridine derivatives showed promising results in inducing cell cycle arrest and apoptosis in cancer cells. The structural similarities with this compound suggest that it may also possess similar mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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